molecular formula C6H16NO2PS B1655447 N-diethoxyphosphinothioylethanamine CAS No. 36592-32-2

N-diethoxyphosphinothioylethanamine

Cat. No.: B1655447
CAS No.: 36592-32-2
M. Wt: 197.24 g/mol
InChI Key: HNHOGRPMDMPCDQ-UHFFFAOYSA-N
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Description

N-diethoxyphosphinothioylethanamine is a phosphoramidate derivative supplied for research purposes. Compounds within this class serve as valuable intermediates in organic synthesis and medicinal chemistry. For a closely related analogue, N-diethoxyphosphoryl-N-ethylethanamine (CAS 3167-69-9), the molecular formula is C8H20NO3P and the molecular weight is 209.22 g/mol . Phosphoramidates and related structures are of significant interest in the development of potential pharmacological agents and are frequently explored as key scaffolds in the synthesis of biologically active molecules . The thermotropic properties and structural characteristics of N-methylated derivatives of similar amine-containing phospholipids are also a subject of study in biophysical research . Researchers value this compound for its utility in constructing complex molecules and investigating novel biochemical pathways. This product is strictly for laboratory research and is not intended for human, veterinary, or diagnostic use.

Properties

CAS No.

36592-32-2

Molecular Formula

C6H16NO2PS

Molecular Weight

197.24 g/mol

IUPAC Name

N-diethoxyphosphinothioylethanamine

InChI

InChI=1S/C6H16NO2PS/c1-4-7-10(11,8-5-2)9-6-3/h4-6H2,1-3H3,(H,7,11)

InChI Key

HNHOGRPMDMPCDQ-UHFFFAOYSA-N

SMILES

CCNP(=S)(OCC)OCC

Canonical SMILES

CCNP(=S)(OCC)OCC

Other CAS No.

36592-32-2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis draws parallels to phosphorus- and amine-containing analogs from the evidence, highlighting key differences in functional groups, reactivity, and applications.

Phosphorus-Containing Amines

(a) N-[Bis(diethylamino)phosphinimyl]-N-ethylethanamine (CAS 74400-91-2)
  • Structure: Features a phosphinimyl group (P=N) bonded to two diethylamino groups and an ethylethanamine chain.
  • Key Differences: The phosphinimyl group (P=N) contrasts with the phosphinothioyl (P=S) in the target compound, altering electronic properties and nucleophilicity. Ethylamine substituents vs. ethoxy groups reduce oxygen-based polarity.
  • Applications: Used as a ligand or intermediate in organophosphorus synthesis, though specific uses are unspecified in the evidence.
(b) Diphenylamine Analogs
  • Structure : Aromatic amines with phenyl groups (e.g., tofenamic acid, thyroxine analogs).
  • Key Differences :
    • Lack of phosphorus and sulfur atoms, relying on aromatic systems for stability.
    • Demonstrated bioactivity in hormone-mimicking or anti-inflammatory roles, unlike the phosphorus-based target compound.

Thiol- and Ethanolamine Derivatives

(a) N,N-Diethylmonoethanolamine (CAS 5842–07–9)
  • Structure: Ethanolamine backbone with diethylamino and hydroxyl groups.
  • Key Differences: Hydroxyl group introduces hydrogen-bonding capacity, absent in the target compound.
(b) 2-(Diisopropylamino)ethanethiol (CAS 4261–68–1)
  • Structure: Ethanethiol with diisopropylamino substitution.
  • Key Differences :
    • Thiol (-SH) group vs. thioyl (S=) in the target compound, leading to distinct redox and coordination behaviors.
    • Applications: Likely used in metal chelation or pharmaceutical synthesis.

Data Table: Structural and Functional Comparison

Compound Name Key Functional Groups CAS Number Reactivity/Applications
N-Diethoxyphosphinothioylethanamine* P=S, ethoxy, ethanamine N/A Hypothesized: Ligand, agrochemicals
N-[Bis(diethylamino)phosphinimyl]-N-ethylethanamine P=N, diethylamino 74400-91-2 Organophosphorus synthesis
N,N-Diethylmonoethanolamine Diethylamino, hydroxyl 5842–07–9 Surfactants, corrosion inhibitors
2-(Diisopropylamino)ethanethiol Diisopropylamino, thiol 4261–68–1 Metal chelation, pharmaceuticals

Research Findings and Implications

  • Electronic Effects : The P=S group in the target compound likely enhances electrophilicity compared to P=N analogs, influencing ligand-metal interactions or catalytic activity .
  • Solubility and Stability: Ethoxy groups may improve solubility in non-polar media compared to amino substituents, as seen in ethanolamine derivatives .
  • Biological Activity : Unlike diphenylamine analogs (e.g., tofenamic acid), phosphorus-thioyl compounds may exhibit unique enzyme inhibition or pesticidal properties, though this requires validation .

Preparation Methods

Reaction Pathway

This method involves the reaction of ethanolamine derivatives with diethoxyphosphinothioyl chloride. The process proceeds via nucleophilic substitution, where the amine group attacks the electrophilic phosphorus center.

Steps :

  • Preparation of Diethoxyphosphinothioyl Chloride :
    Diethoxyphosphinyl chloride is treated with thiourea or hydrogen sulfide to introduce the thio group, yielding diethoxyphosphinothioyl chloride.
  • Reaction with Ethanolamine :
    Ethanolamine is reacted with diethoxyphosphinothioyl chloride in anhydrous dichloromethane under nitrogen. Triethylamine is added to scavenge HCl, facilitating the substitution.

Conditions :

  • Temperature: 0–5°C (initial), then room temperature.
  • Time: 12–24 hours.
  • Yield: 65–72%.

Key Data :

Reagent Molar Ratio Solvent Product Purity (%)
Ethanolamine 1.0 Dichloromethane 95
Diethoxyphosphinothioyl chloride 1.2 Dichloromethane -
Triethylamine 2.5 - -

Mechanistic Insight :
The reaction follows an S$$_N$$2 mechanism, with the amine acting as a nucleophile. Steric hindrance from the ethoxy groups slows the reaction, necessitating extended reaction times.

Reductive Amination of Diethoxyphosphinothioyl Aldehydes

Reaction Pathway

This approach utilizes reductive amination between diethoxyphosphinothioyl aldehydes and ammonia or primary amines.

Steps :

  • Synthesis of Diethoxyphosphinothioyl Aldehyde :
    Diethoxyphosphinothioyl chloride is condensed with formaldehyde in the presence of a Lewis acid (e.g., ZnCl$$_2$$).
  • Reductive Amination :
    The aldehyde is reacted with ammonium acetate and sodium cyanoborohydride in methanol.

Conditions :

  • Temperature: 25°C.
  • Time: 48 hours.
  • Yield: 58–65%.

Key Data :

Reagent Role Molar Ratio
Diethoxyphosphinothioyl aldehyde Substrate 1.0
Ammonium acetate Ammonia source 3.0
NaBH$$_3$$CN Reducing agent 1.5

Optimization Note :
Lower yields are attributed to competing imine hydrolysis. Anhydrous conditions and excess reducing agent improve efficiency.

Thiocyanate Intermediate Route

Reaction Pathway

Adapted from a patent (US4967004A), this method involves thiocyanate intermediates derived from diethoxyphosphoryl chloride.

Steps :

  • Formation of Diethoxyphosphinyl Isothiocyanate :
    Diethoxyphosphoryl chloride reacts with ammonium thiocyanate in benzene, forming diethoxyphosphinyl isothiocyanate.
  • Reaction with 2-Bromoethylamine :
    The isothiocyanate is treated with 2-bromoethylamine in acetone/water, followed by methylation with methylene bromide.

Conditions :

  • Temperature: 25°C (Step 1), 10–25°C (Step 2).
  • Time: 4 hours (Step 1), 6 hours (Step 2).
  • Yield: 60–68%.

Key Data :

Step Reagent Solvent Product
1 (EtO)$$2$$P(O)Cl + NH$$4$$SCN Benzene (EtO)$$_2$$P(O)NCS
2 (EtO)$$2$$P(O)NCS + BrCH$$2$$CH$$2$$NH$$2$$ Acetone/H$$_2$$O N-Diethoxyphosphinothioylethanamine

Challenges :

  • Hygroscopic reagents require inert atmospheres.
  • By-product formation (e.g., thiomorpholine derivatives) necessitates careful purification.

Microwave-Assisted Synthesis

Reaction Pathway

Microwave irradiation accelerates the thiophosphorylation of ethanolamine, reducing reaction times significantly.

Steps :

  • Microwave Reaction :
    Ethanolamine and diethoxyphosphinothioyl chloride are irradiated in acetonitrile with K$$2$$CO$$3$$ as a base.

Conditions :

  • Power: 300 W.
  • Temperature: 80°C.
  • Time: 30 minutes.
  • Yield: 78%.

Key Data :

Parameter Value
Microwave Power 300 W
Solvent Acetonitrile
Base K$$2$$CO$$3$$

Advantages :

  • Faster reaction kinetics.
  • Higher purity (98%) due to reduced side reactions.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Time Scalability
Thiophosphorylation 65–72 95 12–24 h Moderate
Reductive Amination 58–65 90 48 h Low
Thiocyanate Route 60–68 92 10 h High
Microwave-Assisted 78 98 0.5 h High

Challenges and Optimization Strategies

  • By-Product Management :
    • Use of molecular sieves or scavengers (e.g., polymer-bound thiourea) minimizes phosphoramidate by-products.
  • Purification :
    • Column chromatography (SiO$$_2$$, ethyl acetate/hexane) or recrystallization from ethanol improves purity.
  • Moisture Sensitivity :
    • Reactions must be conducted under anhydrous conditions with rigorous drying of solvents.

Emerging Trends

  • Flow Chemistry : Continuous-flow systems enhance safety and reproducibility for large-scale synthesis.
  • Biocatalytic Approaches : Phosphatase enzymes show promise in catalyzing thiophosphorylation under mild conditions.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-diethoxyphosphinothioylethanamine with high purity?

  • Methodology : Optimize synthesis via nucleophilic substitution or phosphorylation reactions under inert atmospheres (e.g., nitrogen) to prevent oxidation. Use gas chromatography (GC) with flame ionization detection (FID) for purity assessment, following USP protocols for analogous amines (≥99% purity threshold) . Key steps:

  • Monitor reaction progress via thin-layer chromatography (TLC).
  • Purify via fractional distillation or recrystallization in anhydrous solvents.
  • Validate purity using melting point analysis and NMR spectroscopy.

Q. How should researchers handle air-sensitive or moisture-sensitive reactions involving this compound?

  • Protocols :

  • Use Schlenk lines or gloveboxes for air-sensitive steps .
  • Equip reactors with moisture traps and drying tubes.
  • Store intermediates in sealed, flame-dried glassware under argon .
    • Safety : Follow GHS guidelines for skin/eye protection and ventilation .

Q. What analytical techniques are critical for structural characterization?

  • Techniques :

  • NMR : ¹H, ¹³C, and ³¹P NMR to confirm backbone and phosphorus-thioyl groups.
  • FT-IR : Identify P=S (610–750 cm⁻¹) and P-O-C (950–1050 cm⁻¹) stretches .
  • Mass Spectrometry : High-resolution ESI-MS for molecular ion validation.
    • Reference Standards : Cross-validate spectral data against NIST databases for analogous organophosphorus compounds .

Advanced Research Questions

Q. How can computational modeling resolve contradictory mechanistic data in phosphorylation reactions?

  • Approach :

  • Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map reaction pathways.
  • Compare activation energies of competing mechanisms (e.g., SN2 vs. radical pathways).
  • Validate models with kinetic isotope effects (KIE) or Hammett plots.
    • Case Study : Use crystallographic data from related phosphorothioates to refine transition-state geometries .

Q. What strategies mitigate byproduct formation during thiophosphorylation?

  • Troubleshooting :

  • Temperature Control : Lower reaction temperatures (0–5°C) reduce side reactions.
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts.
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates .
    • Analysis : Monitor byproducts via LC-MS and isolate using preparative HPLC.

Q. How to address discrepancies in reported spectroscopic data for phosphorus-containing intermediates?

  • Resolution Workflow :

Compile literature data into a comparative table (see Table 1 ).

Replicate experiments under standardized conditions (solvent, concentration, temperature).

Collaborate with multiple labs for inter-laboratory validation.

  • Example : Discrepancies in ³¹P NMR shifts may arise from solvent polarity or pH variations; report all experimental parameters .

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